

Comparative Analysis of MAX-40279 Hemifumarate: A Kinase Inhibitor Profile

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Compound of Interest		
Compound Name:	MAX-40279 hemifumarate	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of MAX-40279 hemifumarate, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Due to the limited publicly available broad-panel kinase screening data for MAX-40279, this guide focuses on its known primary targets and compares its profile with several other clinically relevant kinase inhibitors known to target FLT3 and/or FGFR: Sorafenib, Ponatinib, Quizartinib, Midostaurin, and Gilteritinib.

Introduction to MAX-40279 Hemifumarate

MAX-40279 is an orally bioavailable, multi-targeted kinase inhibitor under development for the treatment of acute myeloid leukemia (AML).[1] Preclinical studies have demonstrated its potent inhibitory activity against both wild-type and mutant forms of FLT3, including the D835Y mutation known to confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[2][3] Additionally, MAX-40279 targets FGFR subtypes 1, 2, and 3.[2] This dual-targeting mechanism is intended to overcome resistance mechanisms in AML driven by the activation of the FGF/FGFR pathway in the bone marrow microenvironment.[4] Recent preclinical data also suggests that MAX-40279 can inhibit hematopoietic progenitor kinase 1 (HPK1), potentially relieving the negative regulation of the T cell receptor (TCR) pathway.[1][5]

Kinase Inhibition Profile Comparison







The following table summarizes the available quantitative data on the kinase inhibition profiles of MAX-40279 and its alternatives. The data is primarily derived from KINOMEscan™ assays, a widely used platform for assessing kinase inhibitor selectivity. It is important to note that direct comparison of IC50 or Kd values across different studies should be done with caution due to variations in experimental conditions.

Note on MAX-40279 Data: Comprehensive, publicly available kinome-wide cross-reactivity data for MAX-40279 is limited. The table reflects its known potent activity against its primary targets. The selectivity of MAX-40279 against a broader panel of kinases has been described as "potent, selective, and bioavailable" in preclinical evaluations, but specific quantitative data on off-target inhibition is not yet published in detail.[2]

Table 1: Comparative Kinase Inhibition Profile



Kinase Target	MAX- 40279	Sorafenib	Ponatinib	Quizartini b	Midostau rin	Gilteritini b
Primary Targets						
FLT3 (Wild-Type)	Potent Inhibition (IC50/Kd not specified) [2]	IC50: 57 nM[6]	IC50: 13 nM[7]	Kd: 3.3 nM[8]	Kd: 11.0 nM[9]	IC50: 0.29 nM[10]
FLT3-ITD	Potent Inhibition (IC50/Kd not specified) [2]	-	-	IC50: 1.1 nM[11]	Kd: 11.0 nM[9]	IC50: 0.92 nM (MV4- 11 cells) [10]
FLT3- D835Y	Potent Inhibition (IC50/Kd not specified) [2]	-	-	IC50: >1000 nM[11]	Kd: 15.0 nM[9]	IC50: 1.6 nM (Ba/F3 cells)[10]
FGFR1	Potent Inhibition (IC50/Kd not specified) [2]	-	IC50: 2 nM[7]	-	-	-
FGFR2	Potent Inhibition (IC50/Kd not specified) [2]	-	-	-	-	-



FGFR3	Potent Inhibition (IC50/Kd not specified) [2]	-	-	-	-	-
Selected Off-Targets						
KIT	-	IC50: 58 nM[6]	IC50: 13 nM[7]	Kd: 4.8 nM[12]	Kd: 7.7 nM (D816V)[9]	IC50: 230 nM[10]
VEGFR2	-	IC50: 90 nM[6]	IC50: 1.5 nM[7]	-	-	-
PDGFRα	-	-	IC50: 1 nM[7]	Kd: >10 nM[13]	-	-
PDGFRβ	-	IC50: 57 nM[6]	-	Kd: >10 nM[13]	-	-
SRC	-	-	IC50: 5.4 nM[7]	-	-	-
AXL	-	-	-	-	-	IC50: 0.73 nM[10]
ALK	-	-	-	-	-	Potent Inhibition[1 0]
Selectivity Score						
No. of kinases with Kd <100 nM (out of 404)	Data not available	83[8]	Data not available	8[8]	54[14]	19[8]



Experimental Protocols

The quantitative data presented in this guide are primarily generated using kinase binding assays, with the KINOMEscan™ platform from Eurofins Discovery being a prominent example.

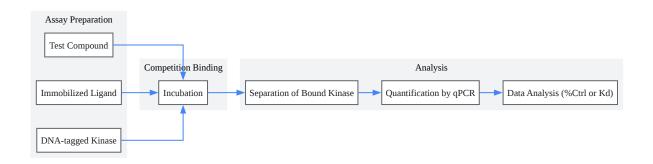
KINOMEscan[™] Competition Binding Assay

Principle: This assay quantifies the binding interactions between a test compound and a panel of kinases. It is an in vitro, ATP-independent, competition-based assay. The three main components are: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

Methodology:

- Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is
 used. An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).
- Competition Binding: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound at various concentrations.
- Separation: The solid support with the bound kinase is separated from the unbound kinase.
- Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
- Data Analysis: The results are typically expressed as "percent of control" (%Ctrl), where the
 control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl
 value indicates stronger inhibition of binding. Alternatively, dissociation constants (Kd) can be
 determined by performing the assay with a range of test compound concentrations.





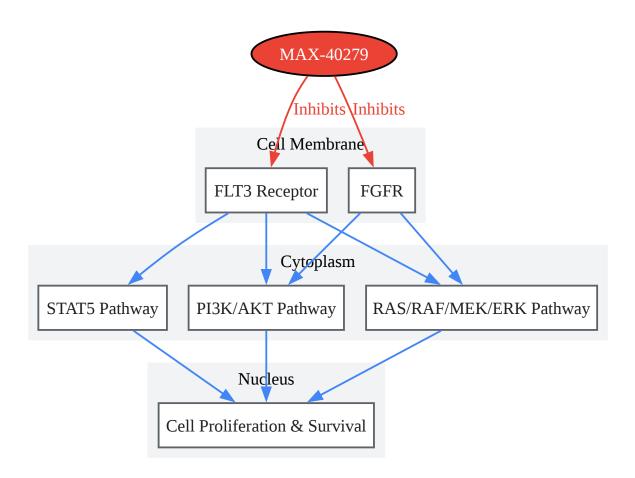
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KINOMEscan™ Assay Workflow

Signaling Pathway Visualization

MAX-40279 primarily targets the FLT3 and FGFR signaling pathways, which are crucial in the proliferation and survival of certain cancer cells, particularly in AML. The diagram below illustrates a simplified representation of these pathways and the points of inhibition by MAX-40279.





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FLT3 and FGFR Signaling Inhibition

Comparison of Alternatives

- Sorafenib: A multi-kinase inhibitor targeting Raf kinases, VEGFR, PDGFR, and FLT3.[6] It exhibits a broader off-target profile compared to more selective FLT3 inhibitors.[8]
- Ponatinib: A potent pan-BCR-ABL inhibitor that also demonstrates significant activity against FLT3, FGFR, VEGFR, and other kinases.[7][10] Its broad activity contributes to its efficacy but also to a notable toxicity profile.
- Quizartinib: A second-generation, highly selective type II FLT3 inhibitor.[8][11] It shows strong
 potency against FLT3-ITD but is less effective against TKD mutations like D835Y.[11] Its high
 selectivity results in a more focused target profile compared to multi-kinase inhibitors.[8]



- Midostaurin: A multi-targeted inhibitor of FLT3, KIT, PDGFR, VEGFR2, and members of the
 protein kinase C (PKC) family.[9] Its broad-spectrum activity is thought to contribute to its
 clinical efficacy in AML.[15]
- Gilteritinib: A potent, orally available dual FLT3/AXL inhibitor with activity against both FLT3-ITD and TKD mutations.[10] It is considered more selective than first-generation FLT3 inhibitors.[13]

Conclusion

MAX-40279 hemifumarate is a promising dual FLT3/FGFR inhibitor with a preclinical profile suggesting potent activity against clinically relevant mutations in AML. While a comprehensive public kinome-wide selectivity profile is not yet available to fully assess its cross-reactivity, its dual-targeting mechanism offers a potential advantage in overcoming resistance to more selective FLT3 inhibitors. For researchers and drug development professionals, understanding the broader kinase inhibition landscape through comparative analysis with agents like sorafenib, ponatinib, quizartinib, midostaurin, and gilteritinib is crucial. Each of these alternatives presents a unique balance of potency, selectivity, and off-target effects, which ultimately influences their clinical utility and safety profiles. As more data on MAX-40279 becomes available, a more direct and detailed comparison of its selectivity will be possible, further elucidating its therapeutic potential.

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